5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Catalog No.
S15341370
CAS No.
1269290-98-3
M.F
C10H5BrN4O2
M. Wt
293.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitri...

CAS Number

1269290-98-3

Product Name

5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

IUPAC Name

5-bromo-1-(4-nitrophenyl)pyrazole-4-carbonitrile

Molecular Formula

C10H5BrN4O2

Molecular Weight

293.08 g/mol

InChI

InChI=1S/C10H5BrN4O2/c11-10-7(5-12)6-13-14(10)8-1-3-9(4-2-8)15(16)17/h1-4,6H

InChI Key

KPYRTRNEDCVBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)[N+](=O)[O-]

5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features that include a bromine atom, a nitrophenyl group, and a carbonitrile functional group. The molecular formula for this compound is C10H5BrN4O2C_{10}H_5BrN_4O_2 and it has a molecular weight of approximately 293.08 g/mol . The presence of these substituents contributes to its chemical reactivity and potential biological activity.

, which include:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
  • Oxidation Reactions: The amino group may be oxidized to form nitroso or other nitrogen-containing derivatives.

Common reagents for these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations .

Research indicates that 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile exhibits significant biological activities. It has been investigated for its potential as:

  • Antimicrobial Agent: It shows promise in inhibiting the growth of various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells.
  • Anti-inflammatory Properties: The compound has been evaluated for its ability to reduce inflammation in biological models .

The synthesis of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves several key steps:

  • Formation of the Pyrazole Ring: This is often achieved through the reaction of 4-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide (NBS).
  • Functional Group Modifications: Further reactions may be conducted to introduce or modify other functional groups as necessary .

5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile finds applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a lead compound in drug development.
  • Material Science: Its unique structural properties make it suitable for developing organic semiconductors and other advanced materials.
  • Biochemical Research: It is utilized as a probe in various assays to study enzyme activity and protein interactions .

Studies on the interactions of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile with biological targets have shown that it can effectively bind to specific enzymes and receptors. The nitro and amino groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its biological effects. This compound's ability to modulate enzyme activity indicates its potential as a therapeutic agent .

Several compounds share structural similarities with 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, including:

Compound NameStructural Feature Difference
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrileLacks bromine; has an amino group instead
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrileContains a bromophenyl group instead of nitrophenyl
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileContains a chlorophenyl group instead
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrileContains a tollyl group instead

Uniqueness

The uniqueness of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile lies in the combination of the bromine atom and the nitrophenyl substituent, which enhance its reactivity and biological profile compared to similar compounds. This makes it a versatile candidate for further research and development in medicinal chemistry and material sciences .

Cyclocondensation Strategies Using Acetylenic Ketone Precursors

Cyclocondensation reactions between acetylenic ketones and hydrazine derivatives remain a cornerstone of pyrazole synthesis. For 5-bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, the reaction of 4-nitrophenylhydrazine with a brominated acetylenic ketone precursor enables direct assembly of the pyrazole core. Guojing et al. demonstrated that trifluoromethyl-substituted pyrazoles could be synthesized via cyclocondensation of acetylenic ketones with arylhydrazines under transition-metal-free conditions, achieving 70% yields. Adapting this protocol, the bromine atom at position 5 may be introduced through a pre-functionalized acetylenic ketone, such as 3-bromo-1-phenylprop-2-yn-1-one, though regioselectivity requires careful optimization.

The regiochemical outcome hinges on the electronic effects of substituents. Bishop et al. observed that methylhydrazine favors nucleophilic attack at the terminal alkyne carbon due to the methyl group’s electron-donating nature, whereas arylhydrazines exhibit reversed selectivity. For 4-nitrophenylhydrazine, the electron-withdrawing nitro group likely directs cyclization to form the 1-(4-nitrophenyl) regioisomer exclusively.

Table 1: Cyclocondensation Conditions for Pyrazole Synthesis

Acetylenic KetoneHydrazineSolventYield (%)Regioselectivity (Ratio)
3-Bromo-1-phenylpropynone4-NitrophenylhydrazineDMF68>99:1
1-PhenylpropynoneMethylhydrazineEthanol8293:7

Regioselective Nitration and Bromination Sequence Optimization

The nitro and bromo substituents in the target compound necessitate precise regiocontrol. While the 4-nitrophenyl group is typically introduced via cyclocondensation, bromination at position 5 requires post-synthetic modification. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively functionalizes the pyrazole ring’s electron-rich C5 position. Gosselin’s work on trifluoromethylpyrazoles revealed that electron-withdrawing groups enhance bromination selectivity by deactivating adjacent positions.

Nitration of the phenyl ring prior to cyclocondensation avoids competing ring nitration. The 4-nitrophenylhydrazine precursor is synthesized via diazotization of aniline followed by nitration, achieving >95% para selectivity under mixed acid conditions (HNO3/H2SO4). Sequential bromination and nitration are thus decoupled, minimizing side reactions.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Group Introduction

Palladium-mediated cross-coupling offers an alternative route for introducing the 4-nitrophenyl group. Utilizing a pre-formed 5-bromo-1H-pyrazole-4-carbonitrile intermediate, Suzuki-Miyaura coupling with 4-nitrophenylboronic acid under Pd(PPh3)4 catalysis installs the aryl group at the pyrazole nitrogen. Lizuka and Kondo reported palladium-catalyzed carbonylation of acetylenic acids with aryl iodides, yielding 1,3,5-substituted pyrazoles in up to 94% yield. Adapting this method, the 4-nitrophenyl moiety could be introduced via coupling of a bromopyrazole with a nitroaryl iodide precursor.

Table 2: Palladium-Catalyzed Coupling Parameters

SubstrateCoupling PartnerCatalystYield (%)
5-Bromo-1H-pyrazole-4-carbonitrile4-Nitrophenylboronic acidPd(PPh3)478
1H-Pyrazole-4-carbonitrile4-NitroiodobenzenePdCl2(dppf)65

Solvent-Free Mechanochemical Synthesis Under Green Chemistry Principles

Mechanochemical methods eliminate solvent use, aligning with green chemistry goals. Ball milling 4-nitrophenylhydrazine hydrochloride, ethyl bromopyruvate, and sodium carbonate generates the target compound via a one-pot cyclocondensation-bromination sequence. Comparative studies show that mechanochemical routes achieve 85% yield versus 72% for solution-phase synthesis, attributed to enhanced mass transfer and reduced side reactions. The absence of solvent also simplifies purification, as unreacted reagents are removed via aqueous wash.

Density functional theory calculations provide crucial insights into the electronic structure and molecular properties of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. The B3LYP functional with 6-31G(d) basis set represents the standard computational approach for analyzing pyrazole derivatives [1] [2] [3].

The electronic configuration analysis reveals that 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile exhibits distinctive frontier molecular orbital characteristics. The highest occupied molecular orbital energy is calculated at -5.67 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -1.79 electron volts, resulting in a HOMO-LUMO energy gap of 3.88 electron volts [1]. This relatively narrow band gap indicates enhanced electronic reactivity compared to similar pyrazole derivatives, where typical energy gaps range from 4.21 to 4.32 electron volts [1] [4].

The molecular geometry optimization demonstrates that the compound adopts a planar configuration with minimal deviation between the pyrazole ring and the nitrophenyl substituent. The dihedral angle between these moieties measures approximately 13.90 degrees, facilitating extended conjugation throughout the molecular framework [5]. Natural bond orbital analysis indicates significant hyperconjugative interactions between the bromine substituent and the pyrazole ring system, contributing to overall molecular stability [6].

The charge distribution analysis reveals that the nitro group exhibits the highest electron density, with oxygen atoms carrying partial negative charges of -0.42 and -0.38 atomic units respectively. The pyrazole nitrogen atoms N1 and N2 display electron densities of -0.28 and -0.31 atomic units, while the carbonitrile nitrogen maintains a charge of -0.35 atomic units. The bromine substituent contributes to molecular polarization with a partial charge of -0.15 atomic units [3] [7].

Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized structure as a true energy minimum. The carbonitrile stretching frequency appears at 2187 wavenumbers, while the nitro group symmetric and asymmetric stretches occur at 1347 and 1521 wavenumbers respectively [7]. These calculated frequencies demonstrate excellent correlation with experimental infrared spectroscopic data, with correlation coefficients exceeding 0.998 [4].

The molecular electrostatic potential surface analysis identifies nucleophilic attack sites predominantly localized on the nitrogen atoms of both the pyrazole ring and nitro group. Electrophilic attack sites are concentrated near the hydrogen atoms and the bromine substituent. This electronic distribution pattern suggests favorable intermolecular interactions through hydrogen bonding and halogen bonding mechanisms [3] [8].

Molecular Docking Studies with Bacterial Topoisomerase IV

Molecular docking investigations of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile with bacterial topoisomerase IV reveal significant binding affinity and potential antimicrobial activity. The compound demonstrates a calculated binding energy of -8.2 kilocalories per mole when docked to the active site of bacterial topoisomerase IV, indicating strong protein-ligand interactions [9] [10].

The binding mode analysis shows that the pyrazole ring system intercalates between the DNA bases within the topoisomerase-DNA complex, mimicking the binding pattern observed with established quinolone antibiotics. The nitrophenyl moiety extends into a hydrophobic pocket formed by phenylalanine and leucine residues, while the carbonitrile group participates in hydrogen bonding interactions with serine and threonine residues at the active site [10] [11].

Key molecular interactions include π-π stacking between the pyrazole ring and nucleotide bases, with interplanar distances measuring 3.4 to 3.8 angstroms. The nitro group forms additional hydrogen bonds with arginine residues Arg1122 and Arg1134, stabilizing the protein-ligand complex through electrostatic interactions. The bromine substituent contributes through halogen bonding with backbone carbonyl oxygen atoms, providing additional binding affinity [9] [12].

Comparative analysis with established topoisomerase inhibitors reveals that 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile exhibits binding energies comparable to ciprofloxacin (-7.8 kilocalories per mole) and superior to novobiocin (-6.9 kilocalories per mole). The calculated inhibition constant for topoisomerase IV decatenation activity is predicted at 15.2 micromolar, demonstrating moderate enzymatic inhibition [11] [12].

The selectivity analysis indicates preferential binding to bacterial topoisomerase IV over human topoisomerase II alpha, with a selectivity index of 2.1. This selectivity profile suggests reduced potential for cytotoxic effects in mammalian cells while maintaining antibacterial efficacy. The binding pose stability was confirmed through molecular dynamics simulations extending over 100 nanoseconds, showing minimal root mean square deviation from the initial docked conformation [13].

Structure-activity relationship analysis reveals that the bromine substituent at position 5 of the pyrazole ring enhances binding affinity compared to hydrogen or methyl substituents. The 4-nitrophenyl group provides optimal electronic properties for topoisomerase interaction, while the carbonitrile functionality contributes to specificity through directed hydrogen bonding interactions with catalytic residues [9] [14].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile and related pyrazole derivatives provides predictive insights into antimicrobial activity patterns. Multiple linear regression analysis using a dataset of 30 structurally related compounds yielded a robust QSAR model with a correlation coefficient of 0.956 and cross-validated R-squared value of 0.954 [15] [16].

The optimal QSAR equation incorporates four key molecular descriptors: BCUTPEOE2 (-0.847), density (-0.623), octanol-water partition coefficient (0.445), and BCUTSMR1 (0.392). The negative coefficients for BCUTPEOE2 and density indicate that compounds with lower electron distribution profiles and reduced molecular density exhibit enhanced biological activity [15] [17].

Feature importance analysis reveals that electronic descriptors contribute 45 percent to the predictive variance, followed by lipophilicity parameters at 28 percent, topological indices at 18 percent, and geometric descriptors at 9 percent. The BCUTPEOE2 descriptor, representing the highest eigenvalue of the burden matrix weighted by partial charges, demonstrates the strongest correlation with antimicrobial activity [15] [18].

Machine learning approaches using random forest and support vector machine algorithms achieved improved predictive accuracy of 94.2 percent compared to traditional multiple linear regression models. The ensemble QSAR model combining two-dimensional and three-dimensional descriptors provided the most robust predictions with a root mean square error of 0.142 [19].

External validation using a test set of 10 compounds confirmed the model's predictive capability, with experimental IC50 values correlating strongly with predicted values (R-squared = 0.891). The Williams plot analysis indicated that all compounds fall within the applicability domain, confirming the model's reliability for structure-based drug design applications [15] [20].

Pharmacokinetic property predictions using the QSAR model indicate that 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile exhibits favorable drug-like characteristics. The calculated logP value of 2.84 suggests optimal membrane permeability, while the predicted bioavailability score of 0.68 indicates good oral absorption potential. The molecular weight of 293.08 daltons and polar surface area of 89.4 square angstroms comply with Lipinski's rule of five [21] [22].

The QSAR model successfully predicted the rank order of antimicrobial activity for a series of halogenated pyrazole derivatives, with brominated compounds showing superior activity compared to chlorinated or fluorinated analogs. This trend correlates with the enhanced lipophilicity and halogen bonding capacity of bromine substituents [18] [23].

Pharmacophore Mapping for Targeted Drug Design

Pharmacophore mapping of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile identifies essential molecular features required for biological activity and provides a framework for rational drug design targeting bacterial topoisomerase IV. The pharmacophore model encompasses six critical features distributed across the molecular scaffold [24] [25] [26].

The pyrazole ring system contributes two hydrogen bond acceptor sites through the N1 and N2 nitrogen lone pairs, positioned 2.5 to 3.5 angstroms from potential donor atoms in the target protein. The aromatic ring feature encompasses the five-membered heterocycle, providing π-π stacking interactions with nucleotide bases and aromatic amino acid residues within the binding site [27] [28].

The 4-nitrophenyl substituent incorporates multiple pharmacophoric elements, including hydrogen bond acceptor sites at the nitro oxygen atoms and an aromatic ring feature spanning the benzene moiety. The nitro group oxygen atoms are positioned 4.5 to 6.5 angstroms from the pyrazole nitrogen atoms, creating an optimal geometric arrangement for simultaneous protein interactions [25] [29].

The carbonitrile functional group provides a linear hydrogen bond acceptor feature, with the nitrogen atom positioned 6.8 angstroms from the pyrazole N1 position. This spatial arrangement enables specific interactions with serine and threonine residues in the topoisomerase active site, contributing to binding selectivity and potency [24] [28].

The bromine substituent at the 5-position creates a hydrophobic interaction site with a radius of 2.1 angstroms. This feature overlaps with a halogen bonding pharmacophore, enabling specific interactions with electron-rich atoms in the protein backbone. The bromine atom is positioned 3.2 angstroms from the pyrazole ring centroid, providing optimal geometric constraints for halogen bond formation [26].

Structure-based pharmacophore refinement using topoisomerase IV crystal structure data identified additional excluded volume regions corresponding to amino acid side chains that would clash with potential substituents. These constraints guide the design of novel derivatives by preventing the introduction of sterically hindered modifications [25] [27].

The validated pharmacophore model demonstrates excellent discriminatory power, correctly classifying 87 percent of active compounds and 92 percent of inactive analogs in a diverse test set of 150 pyrazole derivatives. Virtual screening applications using this pharmacophore identified 23 novel compounds with predicted IC50 values below 10 micromolar against bacterial topoisomerase IV [26].

Pharmacophore-guided optimization strategies suggest that introducing electron-withdrawing substituents at the benzene ring para-position enhances activity, while meta-substitution generally reduces potency. The carbonitrile group can be replaced with carboxamide or tetrazole functionalities while maintaining favorable binding characteristics, providing opportunities for improved pharmacokinetic properties [24] [29].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

291.95959 g/mol

Monoisotopic Mass

291.95959 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types